Cas no 4378-43-2 (4-Phosphonobutyric acid)
4-Phosphonobutyric acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,4-phosphono-
- 4-Phosphonobutyric Acid
- 4-PHOSPHONOBUTANOIC ACID
- 4-Phosphono-buttersaeure
- 4-phosphonobutyrate
- 4-phosphono-butyric acid
- butanoic acid,4-phosphono
- (3-Carboxypropyl)phosphonic Acid
- butanoic acid, 4-phosphono-
- UYRFPODVSLYSCO-UHFFFAOYSA-N
- 4-PHOSPHONOBUTYRICACID
- FCH1115955
- P2349
- Z1255431129
- A935536
- 4-Phosphonobutyric Acid, >/=98%
- DTXSID70378723
- 4378-43-2
- FT-0619417
- AKOS017344779
- T72478
- EN300-7408374
- CS-0210890
- SCHEMBL307497
- MFCD00041414
- 4-Phosphonobutyric acid
-
- MDL: MFCD00041414
- Inchi: 1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9)
- InChI Key: UYRFPODVSLYSCO-UHFFFAOYSA-N
- SMILES: P(CCCC(=O)O)(=O)(O)O
Computed Properties
- Exact Mass: 168.01900
- Monoisotopic Mass: 164.995285
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.7
- Topological Polar Surface Area: 94.8
Experimental Properties
- Color/Form: Uncertain
- Density: 1.551
- Melting Point: 125.0 to 129.0 deg-C
- Boiling Point: 465°Cat760mmHg
- Flash Point: 235°C
- Refractive Index: 1.5180 (estimate)
- PSA: 104.64000
- LogP: 0.02890
- Solubility: Uncertain
4-Phosphonobutyric acid Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:3261
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37-S39
- Risk Phrases:R36/37/38
- Safety Term:S26;S36/37/39;S45
- HazardClass:8
- PackingGroup:III
4-Phosphonobutyric acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Phosphonobutyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P353803-2.5mg |
4-Phosphonobutyric Acid |
4378-43-2 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P353803-5mg |
4-Phosphonobutyric Acid |
4378-43-2 | 5mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P353803-25mg |
4-Phosphonobutyric Acid |
4378-43-2 | 25mg |
$ 80.00 | 2022-06-03 | ||
| abcr | AB146309-1 g |
4-Phosphonobutyric acid; tech. |
4378-43-2 | 1g |
€68.40 | 2023-06-23 | ||
| abcr | AB146309-5 g |
4-Phosphonobutyric acid; tech. |
4378-43-2 | 5g |
€245.20 | 2023-06-23 | ||
| abcr | AB146309-25 g |
4-Phosphonobutyric acid; tech. |
4378-43-2 | 25g |
€973.60 | 2023-06-23 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2349-200MG |
4-Phosphonobutyric Acid |
4378-43-2 | >98.0%(T) | 200mg |
¥350.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2349-1G |
4-Phosphonobutyric Acid |
4378-43-2 | >98.0%(T) | 1g |
¥1380.00 | 2024-04-16 | |
| eNovation Chemicals LLC | D750719-1g |
4-PHOSPHONOBUTYRIC ACID |
4378-43-2 | 98.0% | 1g |
$230 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P868057-200mg |
4-Phosphonobutyric Acid |
4378-43-2 | ≥98% | 200mg |
¥368.00 | 2022-09-28 |
4-Phosphonobutyric acid Suppliers
4-Phosphonobutyric acid Related Literature
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María Ruiz,Vicente Ojea,José M. Quintela,Juan J. Guillín Chem. Commun. 2002 1600
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2. Asymmetric synthesis of phosphorus analogues of dicarboxylic α-amino acidsVadim A. Soloshonok,Yuri N. Belokon,Nadezhda A. Kuzmina,Victor I. Maleev,Nataly Yu. Svistunova,Vladimir A. Solodenko,Valery P. Kukhar J. Chem. Soc. Perkin Trans. 1 1992 1525
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Kandasamy Pachamuthu,Richard R. Schmidt Chem. Commun. 2004 1078
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4. Synthesis and biological evaluation of phospholane and dihydrophosphole analogues of the glutamate receptor agonist AP4Stuart J. Conway,Jacqueline C. Miller,Andrew D. Bond,Barry P. Clark,David E. Jane J. Chem. Soc. Perkin Trans. 1 2002 1625
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Hua-Zhen Duan,Hong-Xue Chen,Qing Yu,Jun Hu,Yan-Mei Li,Yong-Xiang Chen Org. Biomol. Chem. 2019 17 2099
Additional information on 4-Phosphonobutyric acid
Introduction to 4-Phosphonobutyric Acid (CAS No. 4378-43-2)
4-Phosphonobutyric acid, identified by the chemical abstracts service number 4378-43-2, is a significant compound in the field of biochemical research and pharmaceutical development. This organophosphorus derivative has garnered considerable attention due to its unique structural properties and diverse biological activities. The presence of a phosphonate group in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a potential candidate for therapeutic applications.
The molecular formula of 4-Phosphonobutyric acid is C₄H₉NO₄P, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus. This compound is characterized by a four-carbon chain with a phosphonate group attached to the fourth carbon. The phosphonate group (-PO₃H₂) contributes to the compound's solubility in polar solvents and its ability to participate in various biochemical reactions, including chelation and enzyme inhibition.
Recent research has highlighted the potential of 4-Phosphonobutyric acid in modulating metabolic pathways and cellular signaling processes. Studies have demonstrated its role in enhancing the activity of certain enzymes involved in energy metabolism, particularly those related to glycolysis and the citric acid cycle. The compound's ability to interact with metal ions has also been explored, suggesting applications in metallodrug development and metal ion chelation therapy.
In the realm of drug discovery, 4-Phosphonobutyric acid has been investigated as a lead compound for developing novel therapeutic agents. Its structural motif has inspired the design of molecules targeting specific diseases, including cancer and neurodegenerative disorders. The phosphonate group's stability under physiological conditions makes it an attractive feature for drug design, as it can enhance the bioavailability and pharmacokinetic properties of drug candidates.
The synthesis of 4-Phosphonobutyric acid typically involves multi-step organic reactions, often starting from readily available precursors such as butyrolactone or malonic acid derivatives. The introduction of the phosphonate group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making 4-Phosphonobutyric acid more accessible for research and industrial applications.
Applications beyond pharmaceuticals include its use as a building block in materials science and agrochemicals. The phosphonate group's ability to form stable complexes with metals has been exploited in corrosion inhibition and water treatment technologies. Additionally, derivatives of 4-Phosphonobutyric acid have shown promise as flame retardants due to their chelating properties, which can disrupt combustion processes.
From a biochemical perspective, 4-Phosphonobutyric acid has been studied for its effects on cellular processes such as cell proliferation, differentiation, and apoptosis. Research indicates that it may influence signaling pathways involving kinases and phosphatases, potentially leading to new insights into disease mechanisms. These findings open avenues for exploring its therapeutic potential in treating conditions associated with dysregulated cellular signaling.
The safety profile of 4-Phosphonobutyric acid is another critical aspect that has been examined in various studies. While generally considered non-toxic at moderate concentrations, excessive exposure may lead to adverse effects due to its interactions with biological systems. Therefore, rigorous testing is essential when evaluating its suitability for clinical applications or environmental use.
In conclusion,4-Phosphonobutyric acid (CAS No. 4378-43-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and biological activities make it a valuable tool in research and development. As our understanding of its properties continues to evolve,4-Phosphonobutyric acid is poised to play an increasingly important role in advancing both therapeutic strategies and industrial applications.
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